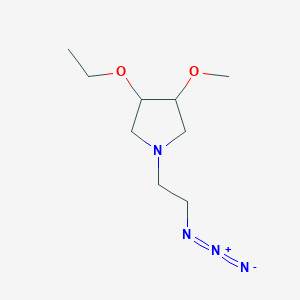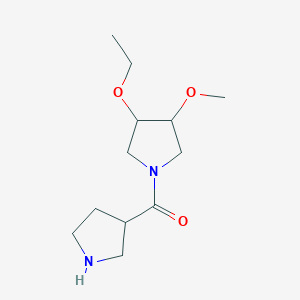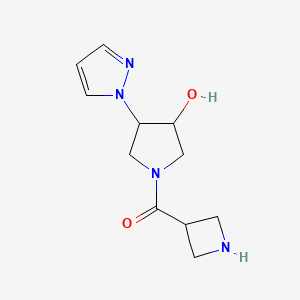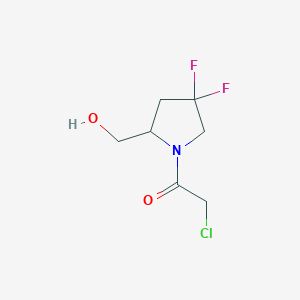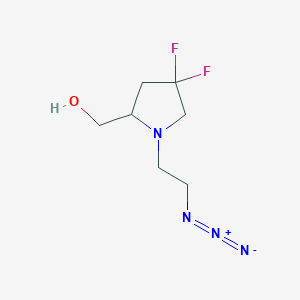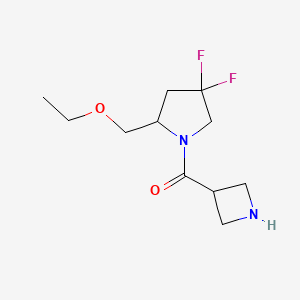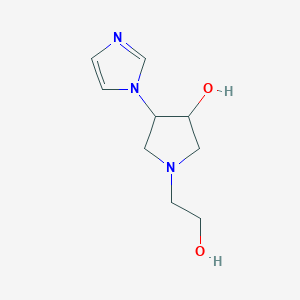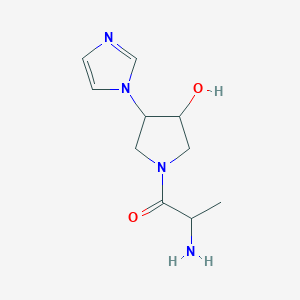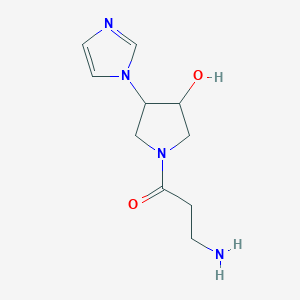
Azetidin-3-yl(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)methanone
Übersicht
Beschreibung
Azetidin-3-yl(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)methanone is a compound used for pharmaceutical testing . It is a high-quality reference standard for accurate results .
Synthesis Analysis
The synthesis of similar compounds involves various chemical reactions. For instance, the synthesis of a fluorinated derivative of sigma-1 receptor modulator E1R involved the ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one, which transformed into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one . The catalytic hydrogenation of its O-Boc-protected derivative introduced a way to reduce the double bond in combination with the elimination of the hydroxy group, leading to the formation of 4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one .Molecular Structure Analysis
The molecular structure of this compound is characterized by a molecular formula of C10H15F3N2O2 and a molecular weight of 252.23 g/mol.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one, which resulted in its transformation into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one . The catalytic hydrogenation of its O-Boc-protected derivative introduced a way to reduce the double bond in combination with the elimination of the hydroxy group .Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolism
The compound has been studied for its pharmacokinetics and metabolism. Sharma et al. (2012) investigated the disposition of a dipeptidyl peptidase IV inhibitor structurally related to Azetidin-3-yl(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)methanone in rats, dogs, and humans. The study highlighted the compound's metabolism and renal clearance, noting major routes of metabolism including hydroxylation and N-dealkylation, among others. The findings are significant for understanding the pharmacological behavior of similar compounds in the body (Sharma et al., 2012).
Synthesis and Characterization
Singh et al. (2016) reported the synthesis and characterization of organotin(IV) complexes derived from a compound structurally similar to this compound. The study provides insights into the ligands' coordination with organotin(IV) atom, showing potential drug applications due to improved antibacterial activities of these complexes (Singh et al., 2016).
Antimicrobial and Antitubercular Activities
Chandrashekaraiah et al. (2014) synthesized and evaluated a series of analogs for antimicrobial and antitubercular activities. The study showcased the potential of these compounds in designing further active compounds for therapeutic applications, noting the importance of the azetidinone structure in biological activities (Chandrashekaraiah et al., 2014).
Antibacterial Activity
Vashi et al. (2004) prepared a series of azetidinone derivatives and evaluated their antibacterial activity. The compounds showed significant activity against bacterial strains like Staphylococcus aureus and Escherichia coli, indicating the potential of azetidinone derivatives in antibacterial therapy (Vashi et al., 2004).
Eigenschaften
IUPAC Name |
azetidin-3-yl-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3N2O2/c10-9(11,12)8(16)1-2-14(5-8)7(15)6-3-13-4-6/h6,13,16H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYBACQPELCSDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C(F)(F)F)O)C(=O)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




